4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by its complex structure, which includes a tert-butylphenyl group, a methoxyethylamino group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a diketone or an amidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The tert-butylphenyl group, methoxyethylamino group, and methylthio group can be introduced through various substitution reactions, often involving halogenated intermediates.
Final Functionalization: The carbonitrile group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Tert-butylphenyl)-6-[(2-hydroxyethyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(4-Tert-butylphenyl)-6-[(2-ethoxyethyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
The unique combination of substituents in 4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE may confer specific chemical properties, such as increased stability, reactivity, or biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-6-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-19(2,3)14-8-6-13(7-9-14)16-15(12-20)17(21-10-11-24-4)23-18(22-16)25-5/h6-9H,10-11H2,1-5H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVIJQSFNPEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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